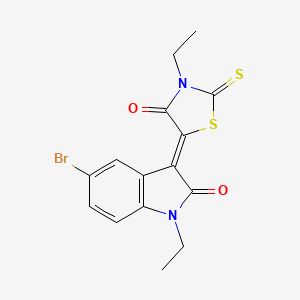
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Bromo-1-etil-2-oxoindolin-3-ilideno)-3-etil-2-tioxotiazolidin-4-ona es un compuesto heterocíclico que presenta tanto la porción indolina como la tiazolidinona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(5-Bromo-1-etil-2-oxoindolin-3-ilideno)-3-etil-2-tioxotiazolidin-4-ona típicamente implica la condensación de 5-bromo-1-etil-2-oxoindolina-3-carbaldehído con 3-etil-2-tioxotiazolidin-4-ona en condiciones básicas. La reacción generalmente se lleva a cabo en un disolvente orgánico como etanol o metanol, y el producto se purifica por recristalización o cromatografía .
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para obtener mayores rendimientos y pureza, así como la implementación de procesos de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(5-Bromo-1-etil-2-oxoindolin-3-ilideno)-3-etil-2-tioxotiazolidin-4-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: La porción tioxotiazolidinona se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes utilizando agentes reductores como borohidruro de sodio.
Sustitución: El átomo de bromo se puede sustituir con nucleófilos como aminas o tioles en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: El peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) son agentes oxidantes comunes.
Reducción: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores típicos.
Sustitución: Las reacciones de sustitución nucleofílica a menudo utilizan bases como carbonato de potasio en disolventes apróticos polares como la dimetilformamida (DMF).
Productos Principales
Oxidación: Sulfoxidos o sulfonas.
Reducción: Alcoholes correspondientes.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
5-(5-Bromo-1-etil-2-oxoindolin-3-ilideno)-3-etil-2-tioxotiazolidin-4-ona tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se investiga por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se explora por sus propiedades anticancerígenas, antimicrobianas y antiinflamatorias.
Mecanismo De Acción
El mecanismo de acción de 5-(5-Bromo-1-etil-2-oxoindolin-3-ilideno)-3-etil-2-tioxotiazolidin-4-ona no se comprende completamente, pero se cree que interactúa con varios objetivos moleculares, incluidas enzimas y receptores. El compuesto puede ejercer sus efectos uniéndose a los sitios activos de las enzimas, inhibiendo así su actividad, o modulando la función del receptor a través de interacciones alostéricas .
Comparación Con Compuestos Similares
Compuestos Similares
5-(5-Bromo-1-etil-2-oxoindolin-3-ilideno)-3-hexil-2-tioxotiazolidin-4-ona: Estructura similar pero con un grupo hexilo en lugar de un grupo etilo.
5-(5-Bromo-1-etil-2-oxoindolin-3-ilideno)-3-(3-metoxipropil)-2-tioxotiazolidin-4-ona: Contiene un grupo metoxipropilo en lugar de un grupo etilo.
Unicidad
La unicidad de 5-(5-Bromo-1-etil-2-oxoindolin-3-ilideno)-3-etil-2-tioxotiazolidin-4-ona radica en su combinación específica de grupos funcionales, que pueden conferir actividades biológicas y reactividad química distintas en comparación con sus análogos. Esto lo convierte en un compuesto valioso para futuras investigaciones y desarrollos en diversos campos científicos.
Propiedades
Número CAS |
617698-23-4 |
|---|---|
Fórmula molecular |
C15H13BrN2O2S2 |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H13BrN2O2S2/c1-3-17-10-6-5-8(16)7-9(10)11(13(17)19)12-14(20)18(4-2)15(21)22-12/h5-7H,3-4H2,1-2H3/b12-11- |
Clave InChI |
UPWIIQHKNRDZRJ-QXMHVHEDSA-N |
SMILES isomérico |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC)/C1=O |
SMILES canónico |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


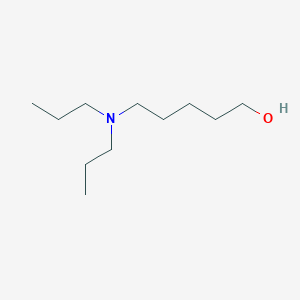
![4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013751.png)
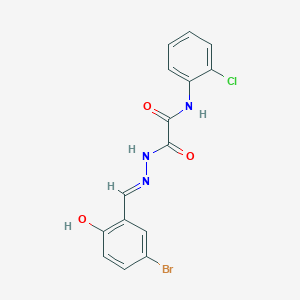
![2-(1H-Benzo[d]imidazol-2-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12013764.png)
![ethyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12013768.png)
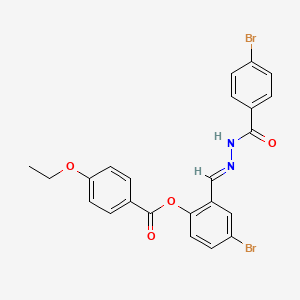
![5-(3-Bromophenyl)-4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013790.png)
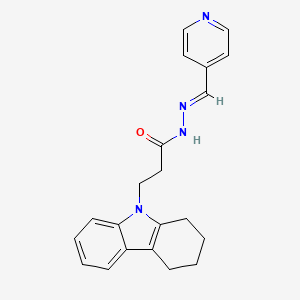
![ethyl 2-[3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013802.png)


![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013821.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12013840.png)

